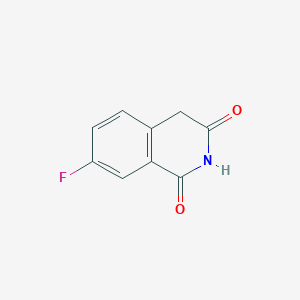
7-fluoroisoquinoline-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoroisoquinoline-1,3(2H,4H)-dione: is a heterocyclic organic compound that features a fluorine atom at the 7th position of the isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves the fluorination of isoquinoline-1,3(2H,4H)-dione using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Method 2: Another method includes the cyclization of 2-(2-fluorophenyl)acetamide with phosgene or triphosgene to form the desired compound.
Industrial Production Methods:
- Industrial production typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions safely. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of isoquinoline-1,3(2H,4H)-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a potential lead compound for the development of new pharmaceuticals.
- Used in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in material science for the development of new materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound may interact with various biological targets, including enzymes and receptors.
- It can inhibit enzyme activity by binding to the active site or allosteric sites.
- It may modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Isoquinoline-1,3(2H,4H)-dione: Lacks the fluorine atom at the 7th position.
7-chloroisoquinoline-1,3(2H,4H)-dione: Contains a chlorine atom instead of fluorine.
7-bromoisoquinoline-1,3(2H,4H)-dione: Contains a bromine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom at the 7th position can significantly alter the compound’s chemical reactivity and biological activity.
- Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C9H6FNO2 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
7-fluoro-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) |
Clé InChI |
JXQYCSQIOJFWMF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)F)C(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




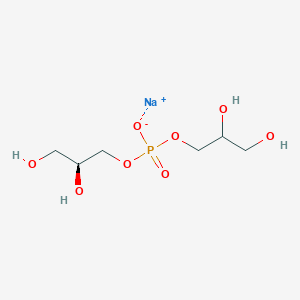
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
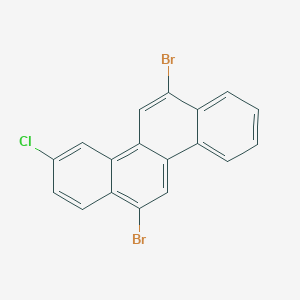
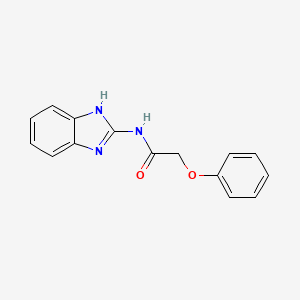
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
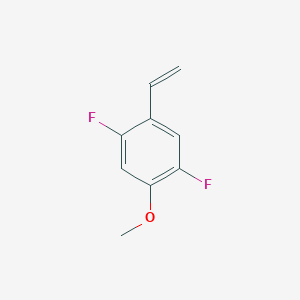




![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)
